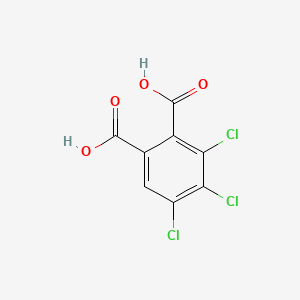
3,4,5-Trichlorophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trichlorophthalic acid is a chlorinated aromatic compound . It is used in the production of polyvinyl chloride (PVC) and as a reactive intermediate in organic synthesis . The molecular formula of this compound is C8H3Cl3O4 .
Synthesis Analysis
This compound is produced by the chlorination of phthalic anhydride with chlorine and sodium chloride or potassium chloride .Molecular Structure Analysis
The InChI code for this compound is1S/C8H3Cl3O4/c9-3-1-2 (7 (12)13)4 (8 (14)15)6 (11)5 (3)10/h1H, (H,12,13) (H,14,15) . The Canonical SMILES is C1=C (C (=C (C (=C1Cl)Cl)Cl)C (=O)O)C (=O)O . Physical And Chemical Properties Analysis
The molecular weight of this compound is 269.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 267.909692 g/mol . The topological polar surface area is 74.6 Ų .Applications De Recherche Scientifique
Corrosion Inhibition
- 3,4,5-Trichlorophthalic acid derivatives have been studied for their corrosion inhibition properties. For instance, 4H-1,2,4-triazole derivatives, including compounds with phenyl and pyridyl substituents, have shown to be effective inhibitors for the corrosion and dissolution protection of mild steel in hydrochloric acid solutions. Their efficiency depends on the type and nature of the substituents present in the inhibitor molecule, with some derivatives achieving inhibition efficiencies up to 99.6% (Bentiss et al., 2007). Additionally, triazole derivatives have been demonstrated to behave as mixed-type inhibitors, suggesting their adsorption on the steel surface follows the Langmuir isotherm model.
Environmental Applications
- Studies have also looked into the degradation of chlorophenoxyacetic acid derivatives, a structural analog of this compound, in water using advanced oxidation processes. These derivatives are efficiently degraded and oxidized, indicating potential applications in the treatment of pesticide-contaminated waters (Boye et al., 2003).
Synthesis and Characterization of Derivatives
- The synthesis and characterization of this compound derivatives for potential applications in chemical industries have been reported. For example, the synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine demonstrates the versatility of these compounds in creating functional materials with specific properties (Huo Ling-yan, 2011).
Optical and Fluorescent Properties
- Derivatives of this compound have been synthesized and studied for their optical and fluorescent properties, which could be utilized in the development of new fluorescent materials. The fluorescent behavior of these compounds in the blue region of the visible spectrum suggests their potential application in optical devices and sensors (Hasan et al., 2011).
Safety and Hazards
Mécanisme D'action
3,4,5-Trichlorophthalic Acid is a chemical compound with the molecular formula C8H3Cl3O4 and a molecular weight of 269.47 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Propriétés
IUPAC Name |
3,4,5-trichlorophthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3O4/c9-3-1-2(7(12)13)4(8(14)15)6(11)5(3)10/h1H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXQXRTVKOXDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149258 |
Source


|
| Record name | Benzenedicarboxylic acid, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110471-68-6 |
Source


|
| Record name | Benzenedicarboxylic acid, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110471686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenedicarboxylic acid, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)

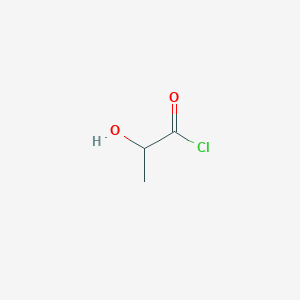
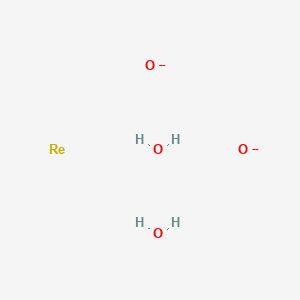




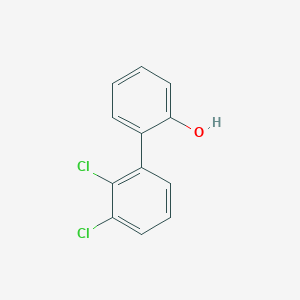
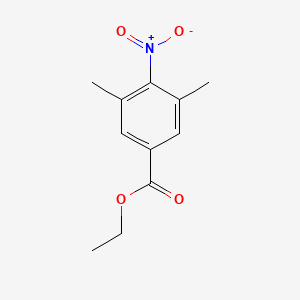

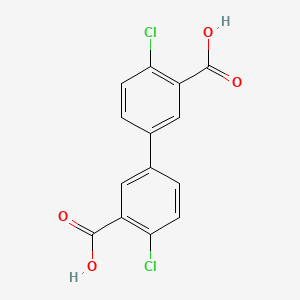
![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)
